5-Bromo-2-ethoxybenzoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

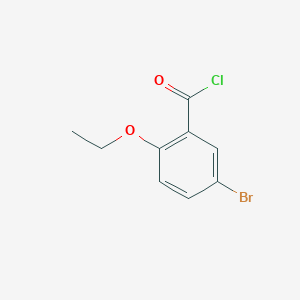

5-Bromo-2-ethoxybenzoyl chloride is a chemical compound used for proteomics research . It has a molecular formula of C9H8BrClO2 and a molecular weight of 263.52 .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another method involves taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system .Molecular Structure Analysis

The molecular structure of 5-Bromo-2-ethoxybenzoyl chloride can be found in various chemical databases .Chemical Reactions Analysis

5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-ethoxybenzoyl chloride include a molecular formula of C9H8BrClO2 and a molecular weight of 263.52 .Scientific Research Applications

Development of Photovoltaic Devices In another innovative application, 5-Bromo-2-ethoxybenzoyl chloride was used to modify graphene oxide (GO), creating a material (GO-ethylene-dinitro-benzoyl) that significantly enhances the performance of poly-(3-hexylthiophene) (P3HT) bulk heterojunction photovoltaic devices. This advancement underscores the chemical's potential role in the development of more efficient solar cells, contributing to the advancement of renewable energy technologies (Stylianakis et al., 2012).

Pharmacologically Active Derivatives Synthesis Research involving the transformation of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, including those involving bromination and reactions with different electrophiles, underscores the broader chemical utility of brominated compounds in medicinal chemistry. These derivatives were investigated for their pharmacological properties, highlighting the role of such chemical transformations in drug discovery and development (Chapman et al., 1971).

Mechanism of Action

Target of Action

5-Bromo-2-ethoxybenzoyl chloride is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney, thereby reducing blood glucose levels .

Mode of Action

SGLT2 inhibitors work by blocking the sodium-glucose co-transporter 2 (SGLT2) in the proximal convoluted tubule of the kidney, which inhibits the reabsorption of glucose and leads to its excretion in the urine .

Biochemical Pathways

By inhibiting SGLT2, these drugs reduce the reabsorption of glucose, leading to lower blood glucose levels .

Pharmacokinetics

BZP and its metabolite showed a short elimination half-life, and a good dose-linear pharmacokinetic profile was observed in both rats and beagle dogs

Result of Action

SGLT2 inhibitors have been shown to effectively lower blood glucose levels, reduce body weight, and lower blood pressure .

Safety and Hazards

Future Directions

While specific future directions for 5-Bromo-2-ethoxybenzoyl chloride are not mentioned, there is a discussion of the current gap between industrial needs and academic research in designing high-performance TFC membranes, and an outlook on future research directions for advancing IP-based fabrication processes .

properties

IUPAC Name |

5-bromo-2-ethoxybenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGAIMMXCWHYBGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethoxybenzoyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B2822793.png)

![(3-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2822794.png)

![10,16-Diiodo-N,N-bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2822795.png)

![methyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2822800.png)

![N,N-dimethyl-4-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carbonyl)benzenesulfonamide](/img/structure/B2822801.png)

![3-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-2,2-dimethylpropanamide](/img/structure/B2822806.png)

![N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2822807.png)

![3-((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2822812.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2822813.png)